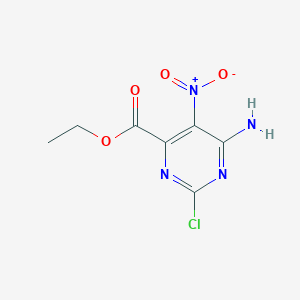
Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate
描述
Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of an amino group, a chloro group, and a nitro group attached to the pyrimidine ring, along with an ethyl ester group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-5-nitropyrimidine with ethyl cyanoacetate in the presence of a base, followed by reduction and subsequent amination to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other suitable catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Amination: Formation of 6-amino-2-amino-5-nitropyrimidine-4-carboxylate.
Reduction: Formation of ethyl 6-amino-2-chloro-5-aminopyrimidine-4-carboxylate.
Hydrolysis: Formation of 6-amino-2-chloro-5-nitropyrimidine-4-carboxylic acid.
科学研究应用
Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and
生物活性
Ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family. This compound is notable for its structural features, including an amino group, a chloro group, and a nitro group on the pyrimidine ring, along with an ethyl ester at the 4-position. Its potential biological activities have been the subject of various studies, particularly in relation to its antimicrobial, anticancer, and anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, suggesting its potential as a therapeutic agent.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound. The results showed significant growth inhibition against multiple cancer cell lines, with IC50 values indicating effective cytotoxicity.
- The compound was particularly effective against mantle cell lymphoma cell lines which are known for their overexpression of cyclin D1 due to chromosomal translocations .
- Mechanism of Action :
- Induction of Apoptosis :
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties . Preliminary research indicates that it may possess activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics is limited .
Anti-inflammatory Effects
Recent studies have highlighted the potential anti-inflammatory effects of pyrimidine derivatives similar to this compound. These compounds have demonstrated inhibitory effects on COX enzymes, which play a significant role in inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups such as chloro and nitro enhances its potency against cancer cells by affecting its interaction with target enzymes .
Summary Table of Biological Activities
属性
IUPAC Name |
ethyl 6-amino-2-chloro-5-nitropyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O4/c1-2-16-6(13)3-4(12(14)15)5(9)11-7(8)10-3/h2H2,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPHEKZNWDRCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















